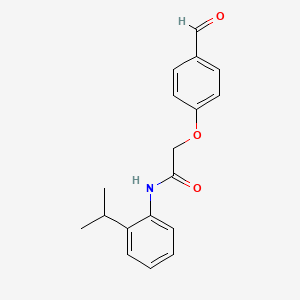
2-(4-formylphenoxy)-N-(2-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-formylphenoxy)-N-(2-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FIAA and belongs to the class of acetamide derivatives. FIAA has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of FIAA is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FIAA has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
FIAA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a protective effect on the liver and kidneys in animal models. FIAA has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. FIAA has also been shown to inhibit the production of ROS and to activate the Nrf2 pathway, which plays a key role in the cellular defense against oxidative stress.
実験室実験の利点と制限
FIAA has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. FIAA has also been shown to possess several potential therapeutic properties, making it a promising candidate for further research. However, FIAA has some limitations for lab experiments. Its toxicity and pharmacokinetics need to be further studied to determine its potential use in humans. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA.
将来の方向性
There are several future directions for the research of FIAA. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA. Further studies are also needed to determine its toxicity and pharmacokinetics in humans. Finally, more research is needed to determine the potential use of FIAA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, FIAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. FIAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism of action of FIAA involves the inhibition of COX-2 activity, the inhibition of ROS production, and the activation of the Nrf2 pathway. Although FIAA has several advantages for lab experiments, more research is needed to determine its toxicity and pharmacokinetics in humans. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA.
合成法
FIAA can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with 2-isopropylaniline in the presence of acetic anhydride and acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to obtain FIAA. Another method involves the reaction of 4-formylphenol with 2-isopropylaniline in the presence of acetic acid and acetic anhydride. The product is then treated with acetic anhydride to obtain FIAA.
科学的研究の応用
FIAA has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. FIAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, FIAA has been shown to have a protective effect on the liver and kidneys in animal models.
特性
IUPAC Name |
2-(4-formylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-22-15-9-7-14(11-20)8-10-15/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJZBZGQNGIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-iodo-2-methylphenyl)amino]acetohydrazide](/img/structure/B5703494.png)

![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)


![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)




![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)
![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)
